molecular formula C₂₆H₃₁NO₃ B1151456 7-Ketoabiraterone acetate

7-Ketoabiraterone acetate

Cat. No.: B1151456
M. Wt: 405.53
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

7-Ketoabiraterone acetate is a derivative of abiraterone acetate, a potent inhibitor of the enzyme 17 α-hydroxylase/C17,20-lyase (CYP17). This enzyme is crucial in the biosynthesis of androgens, which are hormones that play a significant role in the development and progression of prostate cancer. The compound is primarily used in the treatment of metastatic castration-resistant prostate cancer (mCRPC) and has shown promise in enhancing the efficacy of abiraterone acetate by potentially offering better pharmacokinetic properties .

Preparation Methods

The synthesis of 7-Ketoabiraterone acetate involves several steps, starting from abiraterone acetate. The key steps include:

    Oxidation: Abiraterone acetate is subjected to oxidation to introduce a keto group at the 7th position. Common oxidizing agents used include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).

    Acetylation: The resulting compound is then acetylated to form this compound.

Industrial production methods focus on optimizing these reactions to ensure high yield and purity. Techniques such as solid dispersion through spray drying and inclusion complex formation with hydroxypropyl-β-cyclodextrin have been explored to enhance the solubility and bioavailability of the compound .

Chemical Reactions Analysis

7-Ketoabiraterone acetate undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

    Reduction: Reduction reactions can convert the keto group back to a hydroxyl group.

    Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include reducing agents like sodium borohydride (NaBH4) and oxidizing agents like potassium permanganate (KMnO4). The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

7-Ketoabiraterone acetate has several scientific research applications:

Mechanism of Action

7-Ketoabiraterone acetate exerts its effects by inhibiting the enzyme CYP17, which is involved in the biosynthesis of androgens. By blocking this enzyme, the compound reduces the production of testosterone and other androgens, thereby inhibiting the growth of androgen-dependent prostate cancer cells. The molecular targets include the adrenal glands, testes, and prostate tumor tissues .

Comparison with Similar Compounds

7-Ketoabiraterone acetate is compared with other similar compounds such as:

    Abiraterone acetate: The parent compound, which is also a CYP17 inhibitor but may have different pharmacokinetic properties.

    α-Epoxyabiraterone acetate: Another derivative with potential anti-cancer properties.

    β-Epoxyabiraterone acetate: Similar to α-epoxyabiraterone acetate but with different stereochemistry.

    3-Deoxy-3-acetyl abiraterone-3-ene: A derivative with modifications at the 3rd position.

The uniqueness of this compound lies in its potential to offer better solubility and bioavailability compared to abiraterone acetate, making it a promising candidate for further research and development .

Properties

Molecular Formula

C₂₆H₃₁NO₃

Molecular Weight

405.53

Synonyms

(3S,8R,9S,10R,13S,14S)-10,13-Dimethyl-7-oxo-17-(pyridin-3-yl)-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl Acetate

Origin of Product

United States

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